二乙醇胺 NONOate
描述
二乙胺NONOate,也称为二乙胺NONOate,是一种一氧化氮供体化合物。由于它能够以受控方式释放一氧化氮,因此在科学研究中得到广泛应用。 一氧化氮是参与各种生理过程的关键信号分子,包括血管舒张、神经传递和免疫反应 .
科学研究应用
二乙胺NONOate 在科学研究中具有广泛的应用范围:
作用机制
二乙胺NONOate 通过释放一氧化氮来发挥作用,然后一氧化氮与各种分子靶标和途径相互作用:
生化分析
Biochemical Properties
DEA NONOate plays a significant role in biochemical reactions by releasing nitric oxide, which is a crucial signaling molecule in many physiological processes. The compound interacts with various enzymes, proteins, and other biomolecules. For instance, DEA NONOate has been shown to inhibit the activity of the enzyme O6-methylguanine-DNA-methyltransferase (MGMT) through the formation of an S-nitrosothiol adduct on the enzyme . Additionally, DEA NONOate activates the soluble guanylate cyclase (sGC) system, leading to the production of cyclic guanosine monophosphate (cGMP), which is involved in various signaling pathways .
Cellular Effects
DEA NONOate influences various cellular processes by releasing nitric oxide. It has been shown to protect V79 lung fibroblast cells from oxidative damage induced by a hypoxanthine/xanthine oxidase/hydrogen peroxide model of ischemic reperfusion . Furthermore, DEA NONOate dose-dependently inhibits the release of histamine, eicosanoids, and cytokines induced by immunoglobulin E (IgE) in human mast cells . This inhibition is associated with the activation of the sGC-cGMP-protein kinase G (PKG) pathway and the inhibition of mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) phosphorylation .
Molecular Mechanism
The molecular mechanism of DEA NONOate involves the release of nitric oxide, which interacts with various biomolecules to exert its effects. Nitric oxide released from DEA NONOate activates the sGC system, leading to the production of cGMP . This activation results in the relaxation of smooth muscles and inhibition of platelet aggregation. Additionally, nitric oxide can form S-nitrosothiol adducts with proteins, modulating their activity. For example, DEA NONOate inhibits MGMT by forming an S-nitrosothiol adduct on the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of DEA NONOate change over time due to its stability and degradation. DEA NONOate has a reported nitric oxide release half-life of 16 minutes at 22-25°C . This rapid release of nitric oxide allows for the study of its immediate effects on cellular processes. The compound’s stability in solution is limited, and it must be prepared immediately before use . Long-term effects of DEA NONOate on cellular function have been observed in in vitro studies, where it significantly enhanced hemodynamic parameters and aortic blood flow in rat isolated hearts after 12 hours of cryopreservation .
Dosage Effects in Animal Models
The effects of DEA NONOate vary with different dosages in animal models. At lower concentrations, DEA NONOate has been shown to inhibit histamine, eicosanoids, and cytokines release in human mast cells . At higher concentrations, DEA NONOate can have toxic effects. For example, a concentration of 65 mM DEA NONOate was able to inhibit the growth of Escherichia coli with the same efficacy as a 1 μg/ml concentration of ciprofloxacin . This demonstrates the compound’s potent antimicrobial properties at high doses.
Metabolic Pathways
DEA NONOate is involved in various metabolic pathways through the release of nitric oxide. Nitric oxide can exist in three different redox states: as the uncharged form (NO•), as the nitroxyl anion (NO−) in the reduced state, and as the nitrosonium cation (NO+) in the oxidized state . These different forms of nitric oxide can interact with various enzymes and cofactors, modulating metabolic flux and metabolite levels. For instance, nitric oxide released from DEA NONOate activates the sGC system, leading to the production of cGMP, which plays a role in vasodilation and signaling pathways .
Transport and Distribution
DEA NONOate is transported and distributed within cells and tissues through its release of nitric oxide. Nitric oxide is a small, gaseous, and uncharged molecule, allowing it to freely diffuse into tissues . The effects of nitric oxide are restricted locally due to its short half-life of approximately 1 second . This localized effect is beneficial for studying specific cellular processes without affecting the entire organism. Additionally, nitric oxide released from DEA NONOate has been shown to protect pulmonary alveolar epithelial cells from oxidative damage .
Subcellular Localization
The subcellular localization of DEA NONOate is primarily determined by the release of nitric oxide. Nitric oxide can diffuse into various cellular compartments and organelles, modulating their activity and function. For example, nitric oxide has been shown to accumulate in the chloroplasts and their nucleoids in plants, where it regulates defense signaling . In mammalian cells, nitric oxide released from DEA NONOate can interact with various proteins and enzymes in different subcellular compartments, modulating their activity and function.
准备方法
合成路线和反应条件: 二乙胺NONOate 是通过在受控条件下使二乙胺与一氧化氮反应而合成的。该反应通常涉及形成二氮烯二醇盐结构,其中一氧化氮与二乙胺的氮原子相连。 反应在惰性气氛中进行,以防止一氧化氮被氧化 .
工业生产方法: 二乙胺NONOate 的工业生产涉及使用与实验室中类似的反应条件进行大规模合成。 该工艺针对更高的产率和纯度进行了优化,通常涉及连续流反应器和先进的纯化技术,以确保最终产品的稳定性和质量 .
化学反应分析
反应类型: 二乙胺NONOate 主要发生分解反应以释放一氧化氮。 它还可以参与还原性亚硝基化反应,在这种反应中,它将一氧化氮转移到其他分子 .
常用试剂和条件:
分解: 二乙胺NONOate 在水溶液中,尤其是在生理 pH 值 (7.4) 下,会自发分解,释放一氧化氮。
还原性亚硝基化: 该反应涉及从二乙胺NONOate 将一氧化氮转移到其他分子,通常由金属配合物(如威尔金森催化剂)催化.
主要产物:
一氧化氮: 二乙胺NONOate 分解的主要产物是一氧化氮,以受控方式释放.
二乙胺: 作为分解的副产物,会形成二乙胺.
相似化合物的比较
二乙胺NONOate 与其他一氧化氮供体(如硝普钠和 S-亚硝基硫醇)进行比较:
类似化合物:
- 硝普钠
- S-亚硝基谷胱甘肽
- S-亚硝基-N-乙酰青霉胺
二乙胺NONOate 由于其快速和受控的一氧化氮释放而脱颖而出,使其成为研究和工业应用中的宝贵工具。
属性
IUPAC Name |
diethylamino-hydroxyimino-oxidoazanium;N-ethylethanamine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11N3O2.C4H11N/c1-3-6(4-2)7(9)5-8;1-3-5-4-2/h8H,3-4H2,1-2H3;5H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWUDVHLRZWMBE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC.CCN(CC)[N+](=NO)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H22N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56329-27-2 | |
Record name | Diethylamine NONOate diethylammonium salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does diethylamine NONOate release NO?
A: Diethylamine NONOate spontaneously decomposes in aqueous solutions at physiological pH, releasing two molecules of NO. This decomposition is independent of enzymatic activity, making DEA NONOate a reliable and controllable NO donor [, , ].
Q2: What are the primary downstream effects of NO released by diethylamine NONOate?
A: NO released by diethylamine NONOate activates soluble guanylyl cyclase, leading to increased cyclic guanosine monophosphate (cGMP) levels [, , ]. This activation triggers a cascade of downstream signaling pathways, resulting in various physiological effects, including vasodilation, neurotransmission modulation, and regulation of cellular processes [, , , , , , , ].
Q3: Can diethylamine NONOate directly activate potassium channels?
A: Research suggests that NO released by diethylamine NONOate can directly activate potassium channels, contributing to vasodilation, independent of the cGMP pathway []. This direct activation has been observed in rat middle cerebral arteries [].
Q4: What is the molecular formula and weight of diethylamine NONOate?
A4: The molecular formula of diethylamine NONOate is C4H12N4O2, and its molecular weight is 148.16 g/mol.
Q5: Is there any spectroscopic data available for diethylamine NONOate?
A5: While the provided research papers do not present detailed spectroscopic data, DEA NONOate can be characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy.
Q6: Is diethylamine NONOate stable in aqueous solutions?
A: Diethylamine NONOate is relatively stable in aqueous solutions at acidic pH but decomposes rapidly at physiological pH [, ]. This property makes it suitable for in vitro and in vivo experiments where controlled NO release is desired.
Q7: Does diethylamine NONOate participate in any catalytic reactions?
A7: Diethylamine NONOate is not a catalyst. It acts as a substrate by decomposing to release NO.
Q8: Are there any structural analogs of diethylamine NONOate with different NO release profiles?
A: Yes, various NONOate compounds with different amine moieties exhibit varying NO release kinetics. For example, Spermine NONOate releases NO much slower than DEA NONOate [].
Q9: How is diethylamine NONOate formulated for research use?
A: Diethylamine NONOate is typically supplied as a salt, often the diethylammonium salt, which is more stable than the free acid form. It is usually dissolved in a slightly acidic buffer or deionized water immediately before use to minimize decomposition [].
Q10: Are there any specific safety considerations associated with handling diethylamine NONOate?
A10: Diethylamine NONOate should be handled with care, as it releases NO, a potentially toxic gas. Researchers should consult the compound's safety data sheet (SDS) and follow appropriate laboratory safety procedures.
Q11: How is diethylamine NONOate metabolized in vivo?
A11: While the specific metabolic pathways of diethylamine NONOate have not been extensively studied, it is likely metabolized to various nitrogen oxide species.
Q12: What are some examples of in vitro applications of diethylamine NONOate?
A12: Diethylamine NONOate is used in various in vitro studies, including:
- Inducing relaxation in isolated blood vessel preparations [, , , , , , , , , , , , , , , ].
- Studying the effects of NO on cellular processes like apoptosis and necrosis [, ].
- Investigating the role of NO in pollen germination and tube growth [].
Q13: Has diethylamine NONOate been used in animal models of disease?
A13: Yes, DEA NONOate has been used in animal models to investigate the role of NO in various conditions, including:
Q14: Are there any known mechanisms of resistance to diethylamine NONOate?
A14: Diethylamine NONOate releases NO spontaneously, which then acts on downstream targets. Therefore, resistance to DEA NONOate would likely involve alterations in NO signaling pathways or downstream targets rather than direct resistance to the compound itself.
Q15: What are the known toxicities associated with diethylamine NONOate?
A15: While DEA NONOate is a valuable research tool, excessive NO levels can be toxic. Researchers should carefully consider the appropriate dosage and administration route for their specific experimental model.
Q16: Are there any strategies for targeted delivery of diethylamine NONOate?
A16: While DEA NONOate is not currently used therapeutically, targeted delivery strategies could potentially be developed using nanoparticles or other delivery systems to localize NO release to specific tissues or cells.
Q17: Are there any biomarkers associated with the effects of diethylamine NONOate?
A17: Biomarkers like cGMP, S-nitrosylated proteins, and nitrosative stress markers could be used to assess the biological effects of DEA NONOate.
Q18: How can the concentration of diethylamine NONOate be measured?
A18: Analytical techniques like high-performance liquid chromatography (HPLC) and chemiluminescence can be used to quantify DEA NONOate and its decomposition products.
Q19: How does the solubility of diethylamine NONOate affect its efficacy?
A19: Diethylamine NONOate is readily soluble in aqueous solutions, which facilitates its use in various experimental settings.
Q20: How are analytical methods for diethylamine NONOate validated?
A20: Analytical methods used to characterize and quantify DEA NONOate should be validated for accuracy, precision, specificity, and other relevant parameters to ensure reliable and reproducible results.
Q21: What measures are taken to ensure the quality of diethylamine NONOate used in research?
A21: DEA NONOate suppliers typically provide certificates of analysis to verify the purity and identity of the compound. Researchers should purchase chemicals from reputable sources and handle them appropriately to maintain their quality.
Q22: Does diethylamine NONOate induce or inhibit drug-metabolizing enzymes?
A22: The research papers provided do not address the effects of DEA NONOate on drug-metabolizing enzymes.
Q23: Is diethylamine NONOate biocompatible and biodegradable?
A23: DEA NONOate decomposes in aqueous solutions, releasing NO and diethylamine. The biocompatibility and biodegradability of these products would depend on the specific context and dosage used.
Q24: Are there any alternatives to diethylamine NONOate as an NO donor?
A: Yes, various other NO donors are available, such as sodium nitroprusside, S-nitrosoglutathione (GSNO), and Spermine NONOate [, , ]. Each donor has unique properties and NO release kinetics, making them suitable for different research applications.
Q25: How should diethylamine NONOate waste be disposed of?
A25: DEA NONOate waste should be handled and disposed of following local regulations and guidelines for hazardous waste disposal.
Q26: What research tools are available for studying diethylamine NONOate?
A26: A variety of research tools are available, including:
- Organ bath systems: For measuring isometric tension in isolated blood vessels [, , , , , , , , , , , , , , , , , ].
- Fluorescence microscopy: For visualizing NO production using NO-sensitive dyes [, , ].
- Chemiluminescence detectors: For quantifying NO levels [, ].
- HPLC systems: For analyzing DEA NONOate and its decomposition products [].
Q27: When was diethylamine NONOate first synthesized and used as an NO donor?
A27: Diethylamine NONOate was first synthesized and characterized as an NO donor in the 1990s. Since then, it has become a widely used tool in NO research.
Q28: How is research on diethylamine NONOate contributing to interdisciplinary collaborations?
A28: Research on DEA NONOate spans various disciplines, including:
- Cardiovascular research: Investigating the role of NO in blood pressure regulation, endothelial function, and vascular disease [, , , , , , , , , , , , , , , , , ].
- Neuroscience: Examining the modulation of neuronal activity and synaptic plasticity by NO [, , ].
- Immunology: Studying the involvement of NO in inflammatory processes [, , ].
- Plant biology: Investigating the role of NO in plant development and stress responses [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。